REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[S:8][CH:7]=[N:6][C:5]=1[CH3:9].[Br:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[Br-:10].[CH2:15]([O:14][C:12]([CH2:11][N+:6]1[C:5]([CH3:9])=[C:4]([CH2:3][CH2:2][OH:1])[S:8][CH:7]=1)=[O:13])[CH3:16] |f:3.4|
|
Name
|
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
OCCC1=C(N=CS1)C
|
Name
|
|
Quantity
|
356.2 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by distillation
|
Type
|
ADDITION
|
Details
|
the residue treated with isopropanol (1.5 L)
|
Type
|
CUSTOM
|
Details
|
crystallization of compound 1
|
Type
|
WAIT
|
Details
|
After three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the crystalline material was separated from the mother liquor
|
Type
|
CUSTOM
|
Details
|
Additional crystals were obtained
|
Type
|
TEMPERATURE
|
Details
|
by prolonged cooling of the mother liquor at 0° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(C)OC(=O)C[N+]1=CSC(=C1C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 474.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |